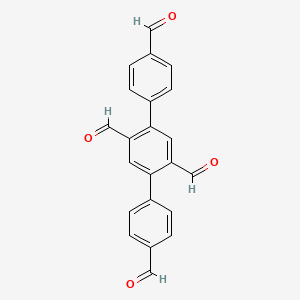

2,5-bis(4-formylphenyl)terephthalaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,1’4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde: is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. This specific compound is characterized by the presence of four aldehyde groups attached to the terphenyl backbone, making it a tetra-aldehyde derivative. The compound’s unique structure and functional groups make it a valuable intermediate in organic synthesis and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde typically involves multi-step organic reactions. One common method is the condensation of a terphenyl derivative with formylating agents. For instance, the reaction of 4,4’‘-bis(bis(4-formylphenyl)amino)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde with appropriate reagents can yield the desired tetra-aldehyde compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The aldehyde groups in [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde can undergo oxidation to form carboxylic acids.

Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid.

Reduction: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetrahydroxy compound.

Substitution: Various substituted terphenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry:

Building Blocks: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Covalent Organic Frameworks (COFs): Utilized in the construction of COFs due to its multi-aldehyde functionality, which allows for the formation of extended networks.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Biological Probes: Used in the design of probes for studying biological systems.

Industry:

Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.

Catalysis: Acts as a ligand or catalyst in various industrial chemical reactions.

Mécanisme D'action

The mechanism of action of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde largely depends on its functional groups and the context in which it is used. In organic synthesis, the aldehyde groups can participate in nucleophilic addition reactions, forming various intermediates and products. The compound’s aromatic rings can also engage in π-π interactions, influencing its behavior in materials science applications .

Comparaison Avec Des Composés Similaires

[1,1’4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.

[1,1’4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetrahydroxy compound: Resulting from the reduction of the aldehyde groups.

Fluorinated Terphenyls: Compounds like 2’,4,4’‘,5’-tetrafluoro-1,1’:4’,1’'-terphenyl, which have fluorine atoms instead of aldehyde groups.

Uniqueness: The presence of four aldehyde groups in [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde makes it highly reactive and versatile for various chemical transformations. This distinguishes it from other terphenyl derivatives that may have different functional groups or substitution patterns.

Activité Biologique

2,5-bis(4-formylphenyl)terephthalaldehyde, a compound with significant potential in various biological applications, is characterized by its unique structural features that enable diverse interactions with biological systems. This article reviews its biological activities, synthesizing data from recent studies and literature.

Chemical Structure and Properties

The compound is a symmetrical aldehyde with two 4-formylphenyl groups attached to a terephthalic backbone. Its molecular formula is C16H12O4, and it possesses notable properties such as solubility in organic solvents and the ability to form complexes with metal ions, which enhances its potential biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

The compound’s mechanism of action in inhibiting microbial growth may involve disruption of cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules such as proteins and nucleic acids. This interaction can alter enzyme activities and gene expression profiles, leading to the observed biological effects.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various concentrations of this compound against common pathogens. The results indicated a dose-dependent response, with higher concentrations leading to larger inhibition zones. -

Anticancer Research :

In a collaborative study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

2,5-bis(4-formylphenyl)terephthalaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-11-15-1-5-17(6-2-15)21-9-20(14-26)22(10-19(21)13-25)18-7-3-16(12-24)4-8-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBVIFOAWUGLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.